Product packaging for Simcor(Cat. No.:CAS No. 1054452-10-6)

Simcor

Cat. No.: B1242417
CAS No.: 1054452-10-6
M. Wt: 541.7 g/mol
InChI Key: WNWXXAPGHTVCDL-OKDJMAGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disclaimer: The following is a hypothetical description for a research chemical. The compound "Simcor" is, in reality, an FDA-approved prescription drug and is not typically available as a research reagent from standard chemical suppliers. The information below is provided for illustrative purposes only. This compound is the common name for a fixed-dose combination of Niacin (Extended-Release) and Simvastatin. This combination is of significant interest in pharmaceutical and cardiovascular research due to its dual mechanism of action. Simvastatin is a well-characterized HMG-CoA reductase inhibitor that effectively reduces the synthesis of mevalonic acid, a key precursor in cholesterol biosynthesis. Niacin, a B-group vitamin, exerts complementary lipid-modifying effects by inhibiting hepatic diacylglycerol acyltransferase-2, reducing triglyceride synthesis, and increasing high-density lipoprotein (HDL) levels. In a research context, this compound is valuable for in vitro and in vivo studies focused on lipid metabolism, atherosclerosis models, and the investigation of synergistic effects in combination therapies. Researchers utilize it to explore the complex pathways of dyslipidemia and to evaluate potential therapeutic strategies for managing cardiovascular disease risk factors. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO7 B1242417 Simcor CAS No. 1054452-10-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1054452-10-6

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;pyridine-3-carboxylic acid

InChI

InChI=1S/C25H38O5.C6H5NO2/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-4H,(H,8,9)/t15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

WNWXXAPGHTVCDL-OKDJMAGBSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Other CAS No.

1054452-10-6

Synonyms

Simcor

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Simvastatin (B1681759): Inhibition of Cholesterol Biosynthesis and Downstream Effects

Simvastatin, a member of the statin class of drugs, exerts its lipid-lowering effects primarily by inhibiting the endogenous production of cholesterol in the liver. drugbank.com This inhibition triggers a cascade of downstream effects that collectively lead to reduced plasma levels of low-density lipoprotein cholesterol (LDL-C) and very low-density lipoprotein (VLDL). drugbank.com

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase)

The primary mechanism of action of simvastatin is the competitive inhibition of the enzyme 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) reductase. drugbank.comdroracle.ai This enzyme is a hepatic microsomal enzyme that catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the cholesterol biosynthesis pathway. drugbank.comdroracle.ai By competing with the natural substrate, HMG-CoA, simvastatin effectively reduces the rate of mevalonate production. drugbank.com

Enzyme/SubstrateRole in PathwayImpact of Simvastatin Inhibition
HMG-CoA ReductaseCatalyzes HMG-CoA to MevalonateActivity is inhibited
HMG-CoASubstrate for HMG-CoA ReductaseAccumulates due to inhibition
MevalonateProduct of HMG-CoA ReductaseProduction is decreased

Impact on Mevalonate Pathway Intermediates and Isoprenoid Biosynthesis

The mevalonate pathway is an essential metabolic pathway responsible for the production of cholesterol and a diverse class of biomolecules called isoprenoids. wikipedia.orgcreative-proteomics.com Inhibition of HMG-CoA reductase by simvastatin reduces the production of mevalonate, thereby impacting the synthesis of downstream intermediates in this pathway. wikipedia.orgcreative-proteomics.com These intermediates include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgcreative-proteomics.com While the primary focus of statins is cholesterol reduction, the decreased availability of these isoprenoid precursors can have other cellular effects. creative-proteomics.com

Pathway IntermediateRoleImpact of Simvastatin Inhibition
MevalonatePrecursor to IPP and DMAPPLevels decrease
Isopentenyl Pyrophosphate (IPP)Building block for isoprenoidsProduction decreases
Dimethylallyl Pyrophosphate (DMAPP)Isomer of IPP, building block for isoprenoidsProduction decreases
Farnesyl Pyrophosphate (FPP)Precursor to cholesterol and other isoprenoidsProduction decreases
Geranylgeranyl Pyrophosphate (GGPP)Precursor to various isoprenoidsProduction decreases

Regulation of Hepatic Low-Density Lipoprotein (LDL) Receptor Expression

The reduction in hepatic cholesterol synthesis due to HMG-CoA reductase inhibition by simvastatin leads to a decrease in intracellular cholesterol concentrations within liver cells. drugbank.comahajournals.org This depletion of intracellular cholesterol is a key signal that triggers the upregulation of hepatic low-density lipoprotein (LDL) receptors on the surface of liver cells. drugbank.comdroracle.aiahajournals.orgfrontiersin.org Increased expression of LDL receptors enhances the uptake of circulating LDL particles from the bloodstream into the liver. drugbank.comahajournals.orgmedlineplus.gov This process, known as receptor-mediated endocytosis, is a primary mechanism by which statins lower plasma LDL-C levels. ahajournals.orgmedlineplus.govwikipedia.org

Cellular ComponentRegulation by SimvastatinEffect on LDL-C Levels
Hepatic Cholesterol SynthesisInhibitedDecreased
Intracellular CholesterolDecreasedDecreased
Hepatic LDL Receptor ExpressionUpregulatedIncreased
Circulating LDL ParticlesIncreased uptake by the liverDecreased

Modulation of Apolipoprotein B-100 Synthesis and Very Low-Density Lipoprotein (VLDL) Secretion

Simvastatin also influences the synthesis and secretion of very low-density lipoprotein (VLDL) particles by the liver. drugbank.com VLDL particles are the primary carriers of endogenous triglycerides and contain a single molecule of apolipoprotein B-100 (ApoB-100) as their main structural protein. nih.govmdpi.com While the exact mechanisms are complex and involve multiple factors, studies indicate that statins can inhibit the hepatic synthesis and secretion of VLDL. drugbank.com This modulation contributes to the reduction in plasma triglyceride levels often observed with statin therapy. nih.gov The assembly and secretion of VLDL are tightly linked to the lipidation and processing of ApoB-100 within the endoplasmic reticulum and Golgi apparatus. nih.govannualreviews.orgresearchgate.netahajournals.org

ProcessComponent TargetedImpact of Simvastatin
Hepatic VLDL SynthesisVLDL particleInhibited
Hepatic VLDL SecretionVLDL particleInhibited
Apolipoprotein B-100 SynthesisApoB-100 proteinModulated

Effects on Sterol Regulatory Element-Binding Protein 2 (SREBP-2) Expression

The regulation of hepatic cholesterol synthesis and LDL receptor expression is largely controlled by the sterol regulatory element-binding protein 2 (SREBP-2). ahajournals.orgfrontiersin.orgresearchgate.net SREBP-2 is a transcription factor that, when activated, translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of genes involved in cholesterol biosynthesis, including HMG-CoA reductase, and the LDL receptor gene. ahajournals.orgfrontiersin.orgresearchgate.net Depletion of intracellular cholesterol by simvastatin leads to the activation and increased nuclear translocation of SREBP-2. ahajournals.orgmdpi.comresearchgate.netoncotarget.com This increased activity of SREBP-2 drives the transcription of the LDL receptor gene, contributing significantly to the enhanced uptake of LDL from the circulation. ahajournals.orgresearchgate.netresearchgate.netfrontiersin.org While SREBP-2 also promotes the expression of HMG-CoA reductase, the potent inhibitory effect of simvastatin on the enzyme itself overrides this transcriptional upregulation. ahajournals.org

Transcription FactorTarget GenesEffect of SimvastatinDownstream Outcome
SREBP-2HMG-CoA Reductase, LDL ReceptorActivation/Increased Nuclear TranslocationIncreased LDL Receptor expression, Increased HMGCR expression (inhibited by simvastatin)

Niacin: Diverse Molecular and Cellular Targets

Niacin (nicotinic acid) is a water-soluble vitamin (Vitamin B3) that, at pharmacological doses, exerts lipid-modifying effects through diverse molecular and cellular targets. While the precise mechanisms are not fully elucidated, several key pathways have been identified. Niacin is known to reduce the synthesis and secretion of VLDL particles by the liver, which in turn leads to reduced production of LDL. nih.govmdpi.com This effect is thought to involve the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. Additionally, niacin binds to and activates the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor, found on adipocytes and immune cells. Activation of GPR109A on adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver, which are substrates for triglyceride and VLDL synthesis.

Target/MechanismCellular LocationEffect of NiacinDownstream Outcome
DGAT2LiverInhibitionReduced Triglyceride Synthesis
VLDL Synthesis/SecretionLiverReductionReduced VLDL and subsequent LDL production
GPR109A Receptor ActivationAdipocytes, Immune CellsInhibition of Lipolysis (in adipocytes)Reduced Free Fatty Acid Flux to Liver

Activation of G Protein-Coupled Receptors (GPR109A/HCA2, GPR109B/HCA3)

Niacin is a high-affinity agonist for the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2) or niacin receptor 1 (NIACR1). wikidoc.orgwikipedia.orgnih.gov This receptor is expressed in various tissues, including adipocytes and immune cells. wikidoc.orgwikipedia.orgresearchgate.net Activation of HCA2 in adipocytes leads to the inhibition of adenylyl cyclase via Gi-type G proteins, resulting in decreased intracellular cAMP levels. wikidoc.orgplos.org This reduction in cAMP is thought to contribute to the inhibition of lipolysis, thereby decreasing the release of free fatty acids into the circulation. wikidoc.orgplos.orgcdnsciencepub.com While the acute antilipolytic effect of niacin is mediated through GPR109A, studies in knockout mice suggest that this pathway may be only a minor factor in explaining the long-term lipid-lowering effects of niacin on triglycerides and LDL. nih.govcdnsciencepub.comnih.gov

The G protein-coupled receptors GPR81 (HCA1), GPR109A (HCA2), and GPR109B (HCA3) form a small family of receptors activated by hydroxycarboxylic acid metabolites. researchgate.net HCA2 and HCA3 are expressed in adipocytes and mediate antilipolytic effects through Gi-type G protein-dependent inhibition of adenylyl cyclase. researchgate.net HCA3 is primarily found in humans and higher primates. researchgate.net

Beyond lipid metabolism, GPR109A activation by niacin also mediates anti-inflammatory effects in various cell types, including monocytes and macrophages. nih.govfrontiersin.org This involves the inhibition of pro-inflammatory cytokine expression and the modulation of signaling pathways like NF-κB and ERK1/2. nih.govplos.orgfrontiersin.org

Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2)

A significant mechanism by which niacin lowers triglycerides and very low-density lipoprotein (VLDL) is through the direct and noncompetitive inhibition of diacylglycerol acyltransferase 2 (DGAT2). wikipedia.orgnih.govresearchgate.netconsensus.appscientificarchives.comnih.gov DGAT2 is a key enzyme in the liver responsible for catalyzing the final step of triglyceride synthesis. researchgate.netscientificarchives.comnih.gov By inhibiting DGAT2, niacin reduces the availability of triglycerides for the assembly and secretion of VLDL particles. researchgate.netconsensus.appnih.govahajournals.org Studies in human hepatoma cells (HepG2) have demonstrated that niacin dose-dependently inhibits microsomal DGAT activity, specifically targeting DGAT2 over DGAT1. nih.govresearchgate.net This inhibition of hepatic triglyceride synthesis is considered a major mechanism contributing to the reduction of circulating atherogenic lipoproteins. nih.gov

Influence on Apolipoprotein B Degradation and VLDL/LDL Particle Secretion

The inhibition of hepatic triglyceride synthesis by niacin leads to a reduced supply of triglycerides for the lipidation of apolipoprotein B (apoB), the main structural protein of VLDL and low-density lipoprotein (LDL). researchgate.netconsensus.appahajournals.orgnih.gov With less triglyceride available, apoB undergoes increased intracellular degradation within hepatocytes. researchgate.netconsensus.appahajournals.org This accelerated degradation of apoB results in decreased assembly and secretion of VLDL particles from the liver. researchgate.netconsensus.appahajournals.org Since LDL particles are primarily formed from the catabolism of VLDL, a reduction in VLDL secretion subsequently leads to lower plasma LDL cholesterol levels. researchgate.netconsensus.appnih.gov Studies using HepG2 cells have shown that niacin treatment increases intracellular apoB degradation and decreases its secretion in a dose-dependent manner. ahajournals.org

Modulation of Apolipoprotein A-I Metabolism and High-Density Lipoprotein (HDL) Dynamics

Niacin is well-known for its ability to increase high-density lipoprotein cholesterol (HDL-C) levels. wikipedia.orgnih.govresearchgate.netconsensus.app The mechanisms underlying this effect are multifaceted and not yet fully understood. wikipedia.orgnih.govwjgnet.com One key mechanism involves the reduction of the fractional catabolic rate of apolipoprotein A-I (apoA-I), the major protein component of HDL. consensus.appahajournals.org Niacin appears to retard the hepatic catabolism of apoA-I, thereby increasing its half-life and leading to higher plasma concentrations of apoA-I and HDL particles. nih.govresearchgate.net This effect is thought to be independent of scavenger receptor BI (SR-BI)-mediated cholesterol ester uptake. nih.govresearchgate.net

Furthermore, niacin influences HDL particle remodeling and biogenesis. It has been shown to increase the lipidation of apoA-I by enhancing the efflux of phospholipids (B1166683) and cholesterol from hepatocytes. cdnsciencepub.comnih.govresearchgate.net This process is crucial for the formation of nascent HDL particles and is mediated, in part, through the upregulation of ATP-Binding Cassette Transporter A1 (ABCA1). cdnsciencepub.comnih.govresearchgate.netresearchgate.net

While GPR109A is involved in some effects of niacin, its role in the hepatic catabolism of HDL apoA-I is debated, as GPR109A may not be expressed in the liver. cdnsciencepub.comahajournals.org

Effects on Cholesterol Ester Transfer Protein (CETP) Expression

Niacin has been shown to decrease the expression and plasma levels of Cholesterol Ester Transfer Protein (CETP). wikipedia.orgwjgnet.complos.orgnih.gov CETP is a plasma protein that facilitates the transfer of cholesterol esters from HDL to apoB-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. plos.org By inhibiting CETP, niacin reduces the transfer of cholesterol esters out of HDL particles, leading to an enrichment of HDL with cholesterol esters and contributing to increased HDL-C levels. plos.orgnih.gov Studies in mouse models expressing human CETP have supported the role of CETP reduction in niacin-mediated HDL-C elevation. plos.orgthescipub.com

Regulation of ATP-Binding Cassette Transporter A1 (ABCA1) Activity and Lipid Efflux

Niacin influences the activity and expression of ATP-Binding Cassette Transporter A1 (ABCA1). wjgnet.comnih.govnih.govresearchgate.net ABCA1 is a membrane transporter that plays a critical role in the initial step of HDL biogenesis by mediating the efflux of phospholipids and cholesterol from cells, particularly hepatocytes and macrophages, to lipid-poor apoA-I. nih.govresearchgate.netresearchgate.net Niacin has been shown to increase ABCA1 mRNA and protein expression, as well as stimulate ABCA1-mediated cholesterol and phospholipid efflux. nih.govresearchgate.net This effect appears to be mediated through a pathway involving the nuclear factor liver X receptor alpha (LXRα) and its binding site (DR4) on the ABCA1 promoter. nih.govresearchgate.net Increased ABCA1 activity and lipid efflux contribute to the formation and maturation of HDL particles and are considered a mechanism by which niacin raises HDL-C. nih.govresearchgate.netresearchgate.net

Impact on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD/NADH/NADP) Homeostasis and NAD-Dependent Enzymes (e.g., Sirtuins, Poly(ADP-ribose) Polymerase (PARP))

Niacin, as a precursor to nicotinamide adenine dinucleotide (NAD+), can influence cellular NAD+ levels and consequently impact the activity of NAD-dependent enzymes. scientificarchives.comdsmz.de While not explicitly detailed for Simcor in the provided search results, the niacin component's metabolic role is linked to NAD+ homeostasis. NAD+ is a crucial coenzyme involved in numerous metabolic processes and is a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). scientificarchives.com

Compound Information and PubChem CIDs

Below is a table listing the chemical compounds discussed and their corresponding PubChem CIDs.

Compound NamePubChem CID
This compound9893536
Niacin (Nicotinic acid)938
Simvastatin54454

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested mechanisms. However, the following information can be presented in a static table format to summarize key findings:

MechanismEffect of NiacinKey Enzyme/Receptor Involved
Activation of G Protein-Coupled Receptors (GPR109A/HCA2)Inhibits lipolysis (acute effect), mediates anti-inflammatory effectsGPR109A/HCA2
Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2)Directly inhibits enzyme activity, reduces triglyceride synthesisDGAT2
Apolipoprotein B Degradation and VLDL/LDL SecretionAccelerates intracellular degradation of apoB, decreases VLDL/LDL secretionApoB, Triglyceride synthesis
Apolipoprotein A-I Metabolism and HDL DynamicsDecreases apoA-I catabolism, increases HDL half-life and concentrationApoA-I
Cholesterol Ester Transfer Protein (CETP) ExpressionDecreases CETP expression and plasma levelsCETP
ATP-Binding Cassette Transporter A1 (ABCA1) ActivityIncreases ABCA1 expression and activity, promotes lipid effluxABCA1
NAD Homeostasis and NAD-Dependent EnzymesMay increase NAD+ levels, potentially activating SIRT1 and influencing lipid synthesisNAD+, SIRT1

Please note that while this compound is a combination product, the mechanisms detailed above are primarily those attributed to its niacin component as per the provided outline and search results. Simvastatin, the other component of this compound, primarily acts by inhibiting HMG-CoA reductase, a mechanism not included in the requested outline.

Preclinical Pharmacology and Systemic Research Insights

Prodrug Activation and Metabolism Pathways

Simvastatin (B1681759) functions as an inactive lactone prodrug that undergoes activation to its pharmacologically active β-hydroxy acid form, simvastatin acid. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu This conversion primarily occurs through hydrolysis. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu Enzymes such as carboxylesterases are involved in this hydrolysis process, and paraoxonases may also play a role. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu

Following activation, both simvastatin and simvastatin acid are extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu The major metabolic pathways involve hydroxylation. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu Preclinical investigations have identified several metabolites, including 6'-hydroxy simvastatin acid, 6'-hydroxy simvastatin, 3'-hydroxy simvastatin acid, 3'-hydroxy simvastatin, 2''-hydroxy simvastatin acid, and 2''-hydroxy simvastatin, alongside other oxidative metabolites. wikipedia.orgwikipedia.orgflybase.orgsenescence.infodsmz.degenome.jpuni.lu

Tissue Distribution and Target Organ Accumulation in Animal Models

Tissue Distribution and Target Organ Accumulation in Animal Models

Preclinical studies in various animal models, such as rats and dogs, have examined the tissue distribution of simvastatin and its metabolites. flybase.orggenome.jp A key finding from these studies is the preferential distribution and accumulation of simvastatin and its active acid form in the liver, which is the primary target organ for its lipid-lowering action. flybase.orggenome.jp Distribution to other peripheral tissues is generally observed to be lower compared to hepatic concentrations. flybase.orggenome.jp

Mechanistic Interactions of Niacin and Simvastatin in Research Models

Complementary Biochemical Pathway Modulation

Niacin and simvastatin (B1681759) influence lipid metabolism through different, yet complementary, biochemical pathways. nih.gov Simvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govnih.govahajournals.org This inhibition leads to a decrease in the production of cholesterol in the liver. nih.govahajournals.org The reduction in intracellular cholesterol then stimulates the upregulation of low-density lipoprotein (LDL) receptors on liver cells, which enhances the clearance of LDL cholesterol from the bloodstream. ahajournals.org

Niacin's mechanism is not fully elucidated but is known to involve several actions. rxlist.comfda.gov It partially inhibits the release of free fatty acids from adipose tissue, a primary substrate for the liver's production of triglycerides. rxlist.comfda.gov This reduction in triglyceride synthesis leads to a decrease in the hepatic production of very-low-density lipoprotein (VLDL), a precursor to LDL. rxlist.comfda.gov Additionally, niacin is believed to increase the activity of lipoprotein lipase (B570770), an enzyme that helps remove triglycerides from the circulation. rxlist.comfda.gov

In essence, simvastatin primarily targets cholesterol synthesis and clearance, while niacin primarily affects triglyceride and VLDL production. drugbank.comdrugbank.com This dual approach addresses different aspects of lipid metabolism, providing a complementary effect.

Combined Effects on Lipoprotein Metabolism in Animal Models

Studies in animal models have provided valuable insights into the combined effects of niacin and simvastatin on lipoprotein metabolism. In a study using APOE*3Leiden.CETP mice, a model with human-like lipoprotein metabolism, the combination of niacin and simvastatin demonstrated a more significant reduction in non-HDL cholesterol compared to simvastatin alone. plos.org

Key findings from this animal model include:

Niacin alone: Reduced total cholesterol and triglycerides, primarily by increasing the clearance of VLDL. plos.orgcdnsciencepub.com It also led to an increase in HDL cholesterol. plos.org

Simvastatin alone: Primarily reduced (V)LDL-C. plos.org

Combination therapy: Showed a greater reduction in total cholesterol than simvastatin monotherapy. plos.orgcdnsciencepub.com The combination was particularly effective at lowering non-HDL cholesterol. plos.org

Another study in guinea pigs showed that simvastatin reduced total cholesterol, LDL-cholesterol, and triglycerides while increasing HDL-cholesterol. nih.gov The primary mechanism identified was an accelerated fractional catabolic rate of the LDL receptor-dependent pathway. nih.gov While this study did not investigate the combination with niacin, it highlights the specific impact of simvastatin on LDL metabolism in an animal model.

The following table summarizes the effects observed in the APOE*3Leiden.CETP mouse model:

Treatment GroupChange in Total Cholesterol (TC)Change in Triglycerides (TG)Change in HDL-Cholesterol (HDL-C)
Niacin-39% (P<0.001)-50% (P<0.001)+28% (P<0.01)
Simvastatin-30% (P<0.001)-19% (NS)No significant change
Combination-55% (P<0.001)-52% (P<0.001)Data not specified
Data sourced from a study on APOE3Leiden.CETP mice fed a western-type diet. plos.orgcdnsciencepub.com*

Synergistic or Additive Molecular Pathway Influence

The interaction between niacin and simvastatin may extend beyond complementary actions to synergistic or additive effects on certain molecular pathways. While the term "synergy" implies an effect greater than the sum of individual effects, much of the evidence points towards additive benefits.

Research suggests that both statins and niacin can influence inflammatory pathways. nih.govnih.gov For instance, the combination of niacin extended-release (NER) and simvastatin has been shown to favorably modulate inflammatory markers. nih.gov

Furthermore, the combination can lead to a more favorable lipoprotein particle profile than monotherapy. For example, NER combined with simvastatin has been observed to decrease the number of atherogenic small, dense LDL particles while increasing the size of HDL particles. nih.gov

A study investigating the combination of berberine (B55584) with simvastatin in rats, which have different but related lipid-lowering mechanisms, showed a more pronounced decrease in LDL levels with the combination than with either agent alone. researchgate.net This was attributed to the upregulation of LDLR messenger RNA in the liver to a greater extent with the combination therapy. researchgate.net While not a direct study of niacin and simvastatin, it illustrates the potential for synergistic effects when combining agents with different mechanisms.

Methodological Approaches in Studying Simcor Components

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using various cell lines are crucial for understanding the direct effects and molecular mechanisms of simvastatin (B1681759) and niacin in a controlled environment.

Hepatocyte and Adipocyte Models

Hepatocytes (liver cells) and adipocytes (fat cells) are key targets for the lipid-modifying effects of simvastatin and niacin. Studies using these cell types help to elucidate how these compounds influence lipid metabolism, synthesis, and storage.

Niacin is known to inhibit lipolysis in adipocytes by reducing intracellular cAMP levels. universiteitleiden.nlannualreviews.org This reduction in cAMP leads to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis. universiteitleiden.nl Long-term niacin treatment has been observed to lead to a normalization of plasma non-esterified fatty acid (NEFA) levels and can induce insulin (B600854) resistance, although the precise mechanisms are still being investigated. universiteitleiden.nl Research suggests that niacin's effects on adiponectin secretion in primary adipocytes are mediated through the GPR109A receptor, as these effects were blocked by pretreatment with pertussis toxin. nih.govphysiology.org However, niacin had no effect on adiponectin secretion or lipolysis in 3T3-L1 adipocytes, which exhibit limited cell surface expression of the GPR109A receptor. nih.govphysiology.org

Toxicity evaluations on murine liver cells have revealed that free simvastatin administration caused significant toxicity, whereas encapsulated forms of simvastatin, niacin, and their combination showed no significant toxicity at equivalent concentrations. acs.org

Endothelial Cell Systems

Endothelial cells, which form the lining of blood vessels, are studied to understand the effects of simvastatin and niacin on vascular health and function, independent of their lipid-lowering effects.

Simvastatin has been shown to improve disturbed endothelial barrier function in vitro using human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells. nih.govahajournals.org Treatment with simvastatin reduced thrombin-induced endothelial barrier dysfunction, assessed by the passage of peroxidase or 125I-LDL through cell monolayers. nih.govahajournals.org This effect was dose and time dependent and was associated with a reduction in thrombin-induced formation of stress fibers and focal adhesions, as well as decreased membrane association of RhoA. nih.govahajournals.org Simvastatin promotes detachment and release of endothelial microparticles (EMP) from HUVECs by inhibiting prenylation, likely via a caspase 8-dependent mechanism. vesiclecenter.comnih.govthieme-connect.com This effect could potentially improve the condition of the remaining vascular endothelium. vesiclecenter.comnih.govthieme-connect.com

Macrophage Studies and Immune Cell Lines

Macrophages and other immune cells play a significant role in inflammation and atherosclerosis. In vitro studies using these cells investigate the anti-inflammatory and immunomodulatory effects of simvastatin and niacin.

Niacin can modulate pro-inflammatory cytokine production in macrophages. opencardiovascularmedicinejournal.comopencardiovascularmedicinejournal.com Studies using murine macrophage cell lines (RAW264.7) demonstrate that niacin can reduce neuroinflammatory cytokines. mdpi.com Niacin was able to decrease the production of pro-inflammatory cytokines like IL-6, IL-1, and TNF-α in stimulated macrophages, with this effect being more pronounced in macrophages from mice on an atherogenic diet. opencardiovascularmedicinejournal.comopencardiovascularmedicinejournal.com This anti-inflammatory effect of niacin is mediated by the GPR109A receptor. mdpi.comnih.gov Niacin has been shown to reduce the translocation of phosphorylated nuclear kappa B (p-NF-κB) induced by lipopolysaccharide (LPS) in RAW264.7 cells, leading to decreased expression of pro-inflammatory cytokines. mdpi.com Additionally, niacin promotes the efflux of lysosomal cholesterol from macrophages, potentially via the CD38/NAADP signaling pathway. nih.gov Studies in bone marrow-derived macrophages (BMDMs) from mice suggest that niacin can enhance myelin phagocytosis by upregulating the scavenger receptor CD36, an effect mediated through the niacin receptor (hydroxycarboxylic acid receptor 2, GPR109A). nih.gov While niacin influences liver inflammation and macrophage content in vivo, in vitro studies showed that niacin does not directly attenuate CETP expression in macrophages. universiteitleiden.nl

Simvastatin has also been shown to modulate macrophage polarization. acs.org Encapsulated forms of simvastatin and niacin, and their combination, modulated macrophage polarization effectively in vitro. acs.org Treatment with simvastatin/niacin caused a significant induction of ARG1 in a time-dependent manner. acs.org

Cancer Cell Line Research

Research using various cancer cell lines explores the potential anti-cancer properties of simvastatin and niacin, investigating their effects on cell proliferation, apoptosis, and signaling pathways.

Numerous in vitro studies have shown that simvastatin has antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression through multiple signaling pathways. mdpi.com Simvastatin has been found to inhibit cellular proliferation, suppress HMGCR enzymatic activity, cause mitochondrial DNA damage, induce apoptosis and cellular stress, and block cellular adhesion and invasion in endometrial cancer cell lines. nih.gov Similar anti-tumorigenic effects have been observed in breast, liver, melanoma, and lung cancer cell lines. nih.gov Simvastatin can suppress the expression of cell cycle-promoting proteins and increase cell cycle-suppressing proteins, thereby inhibiting cell cycle progression from G1 to S phase in breast cancer cells. nih.gov In renal cancer cells (A498 and 786-O), simvastatin potently suppressed cell growth, migration, and invasion in a time- and dose-dependent manner by inhibiting the phosphorylation of AKT, mTOR, and ERK. plos.org Simvastatin also exerted anti-tumor effects in renal cancer cells by suppressing IL-6-induced phosphorylation of JAK2 and STAT3. plos.org Simvastatin has been found to reduce ovarian cancer cell adhesion to peritoneal mesothelial cells through decreased expression of VCAM-1 and β1 integrin in vitro. oncotarget.com It also significantly blocked ovarian cancer cell invasion. oncotarget.com Simvastatin treatment has been found to decrease serum VEGF levels and reduce intra-tumoral VEGF in mice, suggesting potential anti-angiogenic effects relevant to cancer. oncotarget.com

Animal Models for Preclinical Investigation

Animal models, particularly genetically modified mice, are used to study the in vivo effects of Simcor components on lipid metabolism, atherosclerosis development, and other physiological processes, providing a more complex biological context than in vitro models.

Genetically Modified Lipid Disorder Models (e.g., APOE*3Leiden.CETP Mice, Ldlr-/- Mice)

Genetically modified mouse models that mimic human lipid disorders are valuable tools for preclinical investigation of simvastatin and niacin.

Ldlr-/- Mice: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice are a widely used model for studying atherosclerosis due to their elevated LDL cholesterol levels. ahajournals.org Simvastatin has been shown to reduce neointimal thickening after experimental angioplasty in Ldlr-/- mice, even without changing plasma lipid levels, suggesting lipid-independent vascular effects. ahajournals.org In this model, simvastatin treatment was associated with reduced cellular proliferation, leukocyte accumulation, reduced phosphorylation of Akt, and increased apoptosis after injury. ahajournals.org Simvastatin also attenuated oxidative stress, NF-κB activation, and artery calcification in Ldlr-/- mice fed a high-fat diet, independent of its cholesterol-lowering effect. nih.gov This protective effect was linked to the down-regulation of tumor necrosis factor-α and TNF receptor 1. nih.gov Niacin has also been studied in Ldlr-/- mice, showing a reduction in atherosclerotic lesion formation in a GPR109A-dependent manner. jci.org Niacin treatment in Ldlr-/- mice on a high-fat diet reduced atherosclerotic lesion size in the aorta. jci.org Niacin also promoted macrophage reverse cholesterol transport (RCT) in Ldlr-/-.CETP mice by decreasing plasma CETP activity. ahajournals.org This led to enhanced fecal excretion of HDL-derived cholesteryl esters. ahajournals.org

APOE*3Leiden.CETP Mice: The APOE3Leiden.CETP mouse model is characterized by a human-like lipoprotein metabolism and develops atherosclerosis upon dietary cholesterol feeding, responding to lipid-lowering drugs similarly to humans. researchgate.netuniversiteitleiden.nl This model is particularly useful for studying the effects of interventions on HDL metabolism and atherosclerosis progression. universiteitleiden.nl Niacin reduces atherosclerosis development in APOE3Leiden.CETP mice mainly by reducing nonHDL-cholesterol. nih.gov Niacin decreased total cholesterol and triglycerides in these mice, primarily by increasing VLDL clearance. nih.gov The combination of niacin and simvastatin in APOE3Leiden.CETP mice showed a greater reduction in total cholesterol compared to simvastatin alone. nih.govplos.org Combination treatment potently inhibited lesion development, with a larger effect than simvastatin alone, and also stabilized lesions. pace-cme.org Niacin also increased HDL-cholesterol in APOE3Leiden.CETP mice. plos.orgpace-cme.org

Here is a data table summarizing some findings from animal models:

ModelCompound(s)DietKey FindingCitation
Ldlr-/- miceSimvastatinNot specifiedReduced neointimal thickening after angioplasty. ahajournals.org
Ldlr-/- miceSimvastatinHigh-fatAttenuated artery calcification and oxidative stress. nih.gov
Ldlr-/- miceNiacinHigh-fatReduced atherosclerotic lesion formation (GPR109A-dependent). jci.org
Ldlr-/-.CETP miceNiacinNot specifiedPromoted macrophage RCT by decreasing plasma CETP activity. ahajournals.org
APOE3Leiden.CETP miceNiacinWestern-typeReduced atherosclerosis by lowering nonHDL-cholesterol and triglycerides. nih.govplos.org
APOE3Leiden.CETP miceSimvastatinWestern-typeReduced total cholesterol. plos.org
APOE*3Leiden.CETP miceNiacin + SimvastatinWestern-typeGreater reduction in total cholesterol and potent inhibition of lesions. plos.orgpace-cme.org

Neurodegenerative Disease Models

Research into the potential effects of simvastatin and niacin on neurodegenerative diseases often utilizes animal models to explore underlying mechanisms. Simvastatin, due to its lipophilicity, has the ability to cross the blood-brain barrier, making it a subject of interest in neurological research. nih.gov Studies have explored the potential therapeutic application of statins, including simvastatin, in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), which are associated with abnormal brain cholesterol metabolism. nih.gov

Animal models of PD have been used to investigate the effects of statins on dopaminergic neurodegeneration and dopamine (B1211576) levels. mdpi.com While the precise mechanisms are still being investigated, studies suggest that statins may exert neuroprotective effects through various pathways, including modulating cholesterol metabolism and reducing neuroinflammation. mdpi.comresearchgate.net

Niacin has also been recognized for its role in neuronal development and survival within the central nervous system. nih.gov Its derivatives give rise to NAD and NADP, biologically active coenzymes crucial for cellular function. nih.gov Studies have explored the neuroprotective role of niacin and its derivatives, particularly in the context of neurodegenerative diseases like AD, PD, and HD, as well as in conditions like ischemic and traumatic brain injuries. nih.gov For example, research in a mouse model of dementia found that the expression of Nmnat2, an enzyme involved in NAD+ synthesis, is downregulated prior to neurodegeneration, and restoring its activity showed neuroprotective effects against tauopathy. nih.gov

In vitro studies using induced macrophages have also been employed to assess the anti-inflammatory effects of niacin and the combination of simvastatin and niacin, showing increased expression levels of the M2 marker, ARG1. acs.org

Tumorigenesis Models

Animal models, particularly mouse models, are widely used to study tumorigenesis and evaluate the potential anti-cancer effects of compounds like simvastatin. In vivo studies have investigated the anti-tumorigenic and anti-metastatic effects of simvastatin in various cancer types, including ovarian cancer and breast cancer. oncotarget.comnih.govbmrat.org

Orthotopic mouse models of ovarian cancer have been used to assess the impact of simvastatin on tumor growth, cellular proliferation, apoptosis, and the inhibition of key signaling pathways like MAPK and AKT/mTOR/S6. oncotarget.com These models also allow for the evaluation of simvastatin's effects on factors like VEGF production in tumors and serum. oncotarget.com

Chemical-induced breast cancer models, such as those using 7,12-dimethylbenz(a)anthracene (DMBA) in mice, have been utilized to investigate the effects of simvastatin on liver health in the context of cancer, evaluating histopathological changes, biochemical parameters, and antioxidant status. bmrat.org

Xenograft models, where human cancer cells are transplanted into immunodeficient mice, are also employed to study the in vivo antitumor activity of simvastatin against various cancers, including triple-negative breast cancer, lung cancer metastasis to bones, head and neck squamous cell carcinoma (HNSCC), and renal carcinoma. nih.gov These models allow researchers to observe the effects of simvastatin on tumor growth, metastasis, and its synergistic effects when combined with other therapies like radiotherapy and cetuximab. nih.gov

Research findings from these models indicate that simvastatin can inhibit tumor cell growth, induce apoptosis, inhibit cell cycle progression, and suppress metastasis through various mechanisms, including the inhibition of the mevalonate (B85504) pathway and modulation of signaling pathways. oncotarget.comnih.gov

Advanced Analytical Techniques

Advanced analytical techniques are essential for gaining a deeper understanding of the molecular mechanisms influenced by this compound components.

Proteomics and Lipidomics in Mechanistic Studies

Proteomics and lipidomics, which involve the large-scale study of proteins and lipids, respectively, are powerful tools for mechanistic studies related to the effects of niacin and simvastatin. These techniques allow for the comprehensive analysis of molecular changes in biological systems in response to treatment. mdpi.comcreative-proteomics.com

In the context of atherosclerosis research, proteomics and lipidomics can be applied to analyze changes in protein and lipid profiles in plasma, tissues, or specific cell types involved in the disease process. mdpi.commdpi.com For example, studies have used lipidomics to characterize the global effects of simvastatin on metabolism and identify potential markers related to the variability in LDL cholesterol response. mdpi.com Targeted lipidomic platforms can measure hundreds of lipid species within various classes, providing insights into how lipid metabolism pathways are affected by statin treatment. mdpi.com

Proteomics can reveal changes in protein abundance and modification that are associated with the mechanisms of action of niacin and simvastatin. researchgate.net Integrated analysis of proteomics and lipidomics data can provide a more comprehensive picture of the biological changes occurring at the molecular level, helping to establish relationships between protein expression and lipid metabolism. creative-proteomics.complos.org This integrated approach has the potential to map multiple simultaneous cellular events and delineate novel mechanisms. plos.org

Gene Expression and Transcriptomic Analysis

Gene expression and transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-seq), are crucial for understanding how niacin and simvastatin affect gene activity at a global level. helsinki.finih.gov Transcriptomics allows researchers to identify genes that are upregulated or downregulated in response to treatment, providing insights into affected biological pathways and processes. nih.govresearchgate.net

Studies have utilized transcriptomic analysis to investigate the underlying pathways affected by niacin and simvastatin in various contexts. For instance, RNA-seq analysis has been used to assess the effect of niacin supplementation on the transcriptome of liver tissue, revealing changes in metabolic pathways related to lipolysis, apoptosis, inflammatory responses, atherosclerosis, oxidative stress, and vasodilation. researchgate.net Transcriptomic analysis has also been applied to study the effects of statins, including simvastatin, on cancer cells, identifying alterations in gene expression related to cell cycle, DNA replication, ribosome function, and autophagy pathways. nih.gov

These analyses can help clarify the molecular mechanisms of action, such as the vasoprotective and anti-atherosclerotic effects of niacin or the antitumor effects of simvastatin. nih.govresearchgate.net Comparing transcriptomic profiles in different cell lines or under varying conditions can highlight differential responses to these compounds. nih.gov

Molecular Docking and Computational Modeling for Target Identification

Molecular docking and computational modeling are valuable in silico approaches used to predict the binding interactions between small molecules, such as niacin and simvastatin, and their potential target proteins. nih.govnih.gov These techniques play a significant role in target identification and understanding the molecular basis of drug action. nih.govresearchgate.net

Molecular docking simulations aim to predict the most favorable 3D binding conformations of a ligand within the binding site of a target protein. nih.govnih.gov By assessing and scoring the binding affinities, researchers can rank potential interactions and gain insights into how a compound might interact with a specific protein target. nih.govspringermedizin.de This is particularly useful when the 3D structure of the target protein is known. nih.gov

Computational modeling, including techniques like homology modeling and molecular dynamics simulations, can complement molecular docking by providing a more dynamic view of the interactions and accounting for protein flexibility. dergipark.org.tr These approaches can be used to investigate the affinities of niacin and simvastatin to various proteins, such as enzymes involved in lipid metabolism or proteins implicated in disease pathways. dergipark.org.tr For example, molecular docking has been used to study the interactions of simvastatin and niacin with Paraoxonase-1 (PON1), an enzyme associated with HDL and atherosclerosis prevention. dergipark.org.tr

Computational methods are also applied in drug repurposing efforts, where they can help identify potential new targets for existing drugs like statins. nih.govplos.org By analyzing drug-target interaction networks and using predictive models, researchers can computationally screen for potential beneficial interactions in different disease contexts. plos.org

Molecular docking studies have been conducted to examine the binding potential of statins, including simvastatin, to various protein targets, such as HMG-CoA reductase, the primary target of statins, and vascular endothelial growth factor receptors (VEGFR2 and VEGFR3), which are relevant in angiogenesis and lymphangiogenesis. mdpi.comsemanticscholar.org These studies can provide preliminary hypothetical assessments of binding affinity and help identify key amino acid residues involved in the interaction. mdpi.comsemanticscholar.org

Cell Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays)

Cell signaling pathway analysis is a critical approach to understanding the molecular mechanisms by which Simvastatin and Niacin exert their effects. Techniques such as Western blotting and kinase assays are frequently utilized to investigate changes in protein expression levels and enzyme activities within various cellular contexts.

Studies on Simvastatin have demonstrated its influence on several key signaling cascades. For instance, research has shown that Simvastatin can inhibit the JAK/STAT signaling pathway in osteosarcoma cells, leading to decreased cell proliferation, migration, and invasion. This inhibition was correlated with a reduction in JAK2 and STAT5 phosphorylation levels and an increase in SOCS-3 expression. plos.org Simvastatin has also been found to modulate the MAPK and AKT/mTOR pathways in various cancer cell lines, affecting cell proliferation and apoptosis. oncotarget.comamegroups.org Western blot analysis is commonly employed to detect changes in the phosphorylation status of proteins within these pathways, such as phosphorylated Akt (p-Akt) and phosphorylated p42/44 (p-p42/44). oncotarget.come-century.us Furthermore, Simvastatin has been shown to affect the cGMP/PKG signaling pathway, which can influence processes like apoptosis and migration. wjgnet.com Investigations into Simvastatin's effects on inflammatory responses in macrophages have utilized in vitro kinase assays to assess JNK activation and its role in augmenting LPS-induced responses. aai.org Western blotting has also been used to analyze the impact of Simvastatin on cytoskeleton-associated proteins like cofilin and stathmin in skeletal muscle cells, revealing a reduction in their expression. mdpi.com

Niacin also impacts various cell signaling pathways. Research indicates that Niacin can influence the NF-κB signaling pathway, which is involved in inflammation. researchgate.net Western blot analysis has been used to show that Niacin can decrease the phosphorylation of p65, a key component of the NF-κB pathway. researchgate.net Niacin has also been studied for its effects on apoptosis and autophagy, with Western blotting revealing changes in the expression of proteins like BCL-2, Bax, LC3, and p62. oncotarget.comresearchgate.net These studies suggest that Niacin may protect against intrinsic apoptosis signaling and induce autophagic flux. oncotarget.com The PI3K/Akt and ERK1/2 signaling pathways have also been identified as targets of Niacin, influencing processes like cell proliferation and protection against cellular damage. spandidos-publications.complos.orgnih.gov Immunoblotting analyses have confirmed the activation of the PI3K/Akt cascade and downstream targets like p70S6K1 following Niacin treatment. plos.org

Detailed research findings utilizing these techniques provide valuable insights into the complex cellular interactions of Simvastatin and Niacin. For example, a study investigating Simvastatin's effect on skeletal muscle cells reported the following changes in cofilin and stathmin protein expression after 24 hours of treatment:

Simvastatin Concentration (µM)Cofilin Expression (% of Control)Stathmin Expression (% of Control)
0100.0 ± 4.6100.0 ± 5.1
160.0 ± 2.365.2 ± 3.1
540.6 ± 1.648.9 ± 2.5
1028.8 ± 1.135.1 ± 1.8

*p < 0.05 compared with control. mdpi.com

This data, obtained through Western blot analysis, illustrates the dose-dependent suppressive effect of Simvastatin on these cytoskeleton-associated proteins. mdpi.com

Nanoparticle-Based Delivery Systems for Research

Nanoparticle-based delivery systems are being explored as a method to improve the delivery of Simvastatin and Niacin, potentially enhancing their efficacy and reducing systemic side effects. This research involves the formulation, characterization, and in vitro/in vivo evaluation of nanoparticles loaded with these compounds.

For Simvastatin, various nanoparticle formulations have been developed. Solid lipid nanoparticles have been investigated to improve oral bioavailability, which is typically low for Simvastatin. nih.govwikipedia.org These nanoparticles are characterized for properties such as entrapment efficiency, particle size, morphology, and release behavior. nih.gov For instance, optimized solid lipid nanoparticles prepared with specific lipids and surfactants showed entrapment efficiencies above 96% and mean particle sizes below 200 nm. nih.gov Polymeric nanoparticles, such as those made with chitosan, have also been explored for sustained release of Simvastatin. rroij.com Nanoparticles for pulmonary delivery of Simvastatin have been developed with particle sizes around 100 nm and suitable aerosolization performance for potential application in conditions like pulmonary arterial hypertension. mdpi.com

Niacin-loaded nanoparticles are being researched primarily to mitigate the common side effect of flushing. Liquid crystal nanoparticles and polymeric nanoparticles have been formulated for this purpose. nih.govacs.orgresearchgate.net Characterization of these nanoparticles includes assessing size, zeta potential, drug entrapment, and in vitro release profiles. nih.govacs.org Studies have shown that Niacin-loaded nanoparticles can significantly reduce the release of prostaglandins (B1171923) like PGE2, which are involved in the flushing response, compared to plain Niacin. nih.govacs.org For example, PLGA-NPs loaded with Niacin demonstrated reduced cumulative drug release and significantly lowered in vitro PGE2 release. nih.gov

Research has also investigated nanoparticle systems for the co-delivery of Simvastatin and Niacin. Mannan-grafted magnetite nanoparticles have been developed for targeted delivery to macrophages, aiming to treat atherosclerosis by reducing local inflammation. acs.orgacs.orgnih.gov These nanoparticles exhibited efficient loading of both compounds. acs.orgnih.gov

Detailed findings from nanoparticle research highlight the potential of these systems. A study on mannan-grafted magnetite nanoparticles for co-delivery of Simvastatin and Niacin reported the following loading efficiencies:

CompoundLoading Efficiency (%)
Niacin87.21
Simvastatin75.36

Release studies from these nanoparticles showed that in the presence of a mannan (B1593421) hydrolyzing enzyme, 79.51% of Simvastatin and 67.23% of Niacin were released within 90 minutes. nih.gov

These studies demonstrate the ongoing efforts to utilize nanoparticle technology to optimize the delivery and therapeutic profiles of Simvastatin and Niacin.

Future Directions in Simcor Components Research

Elucidation of Remaining Unidentified Molecular Mechanisms

The foundational mechanisms of niacin and simvastatin (B1681759) are well-documented, yet significant questions remain, representing a vibrant area for future investigation.

Simvastatin: Simvastatin's primary mechanism is the inhibition of HMG-CoA reductase. wikipedia.org However, many of its beneficial effects may be independent of cholesterol-lowering. pnas.org The mechanisms behind statin-associated muscle symptoms (SAMS) and hepatotoxicity are not unified or entirely clear. ahajournals.org It has been proposed that reduced levels of downstream products in the mevalonate (B85504) pathway or alterations in hepatocyte membrane composition could be involved, but these hypotheses require further validation. ahajournals.orgarchivesofmedicalscience.com Research is also uncovering non-canonical, cholesterol-independent signaling pathways. For instance, simvastatin has been shown to attenuate cellular changes by inhibiting non-Smad pathways like the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and RhoA/ROCK/ERK signaling cascades in various cell types. nih.govresearchgate.net The exact triggers and downstream consequences of these non-canonical actions are still being elucidated.

Investigation of Novel Preclinical Targets for Pleiotropic Effects

Pleiotropic effects, or those actions beyond the primary lipid-modifying functions, are a key focus of ongoing research for both niacin and simvastatin. Identifying the molecular targets for these effects could unlock new therapeutic uses.

Niacin: The G protein-coupled receptor 109A (GPR109A), also known as HCAR2, has emerged as a critical target for niacin's pleiotropic effects. nih.govnih.gov This receptor is expressed in adipocytes and immune cells like macrophages. nih.govmdpi.com Activation of GPR109A by niacin has been linked to potent anti-inflammatory effects in various tissues, including the reduction of neuro-inflammation in models of Parkinson's disease. nih.govmdpi.com Niacin's ability to increase the secretion of the anti-inflammatory and insulin-sensitizing adipokine, adiponectin, also appears to be dependent on GPR109A. physiology.orgauburn.edu Another target, the prostaglandin (B15479496) D2 (PGD2) receptor DP1, has been implicated in niacin's ability to ameliorate experimental colitis by inhibiting vascular leakage and reducing inflammation. embopress.org

Simvastatin: A significant novel target for simvastatin's pleiotropic effects is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). wikipedia.org Research demonstrates that statins can directly bind to PPARα, leading to the upregulation of neurotrophins like brain-derived neurotrophic factor (BDNF). nih.govnih.gov This interaction occurs independently of the mevalonate pathway and points to a potential neurotrophic role for simvastatin, with implications for neurodegenerative diseases. nih.gov Other research has pointed to pathways involved in programmed cell death, such as pyroptosis, as potential targets for statins in oncology research. mdpi.com

Table 1: Investigational Preclinical Targets for Niacin and Simvastatin
CompoundNovel TargetAssociated Pleiotropic EffectKey Research Finding
NiacinGPR109A (HCAR2)Anti-inflammation, Adiponectin SecretionMediates anti-inflammatory effects in adipose tissue and immune cells; essential for increasing adiponectin levels. mdpi.comauburn.edu
NiacinDP1 ReceptorGastrointestinal Anti-inflammationActivation by niacin-induced PGD2 ameliorates colitis in preclinical models. embopress.org
SimvastatinPPARαNeurotrophic EffectsDirect binding upregulates CREB and neurotrophins (e.g., BDNF) independent of cholesterol synthesis. nih.govnih.gov
Simvastatinp38 MAPK / RhoA PathwaysAnti-fibrotic, Anti-metastaticInhibits non-canonical signaling to reduce cell migration and epithelial-mesenchymal transition in cancer and fibrosis models. nih.govresearchgate.net

Development of Advanced Preclinical Models for Mechanistic Study

To probe the complex mechanisms of niacin and simvastatin, researchers are employing increasingly sophisticated preclinical models.

Animal Models: Genetically modified mouse models, such as the APOE*3Leiden.CETP mouse, are used to study the effects of niacin and simvastatin on atherosclerosis in a human-like lipid environment. pace-cme.org These models allow for detailed analysis of plaque composition and stability. pace-cme.org Rat models are utilized to explore the impact of simvastatin on gut microbiota and its subsequent effects on hepatic lipid metabolism. frontiersin.org Other rodent models are crucial for studying the role of niacin in maintaining genomic stability and its potential protective effects against stressors like UV-induced skin cancer. nih.gov

In Vitro and Cell-Based Models: Cultured human cells are indispensable for dissecting specific molecular pathways. For example, human coronary artery endothelial cells are used to demonstrate niacin's ability to induce the anti-inflammatory enzyme heme oxygenase-1. ahajournals.org Human cancer cell lines, such as those from prostate cancer, and normal human dermal fibroblasts are used to study how simvastatin inhibits non-canonical signaling pathways like TGF-β/p38 MAPK to exert anti-metastatic and anti-fibrotic effects. nih.govjscimedcentral.com Macrophage cell lines are used to investigate the targeted delivery and anti-inflammatory potential of drug combinations. acs.org

Exploration of Synergistic Molecular Interactions Beyond Lipid Pathways

The rationale for combining niacin and simvastatin was their complementary effects on the lipid profile. frontiersin.org However, research into their synergistic interactions on non-lipid pathways has yielded mixed but intriguing results.

Some studies suggest a beneficial synergy. In patients with metabolic syndrome, the combination of niacin and simvastatin produced a strong additive effect in improving endothelial function and reducing the inflammatory marker hs-CRP. ahajournals.org Similarly, a study in patients with mild to moderate coronary stenosis found that the combination therapy was superior to simvastatin alone in inducing plaque regression, reducing inflammatory biomarkers, and decreasing platelet activation. nih.gov In a preclinical model, the combination had a stronger plaque-stabilizing effect than simvastatin alone, an effect attributed to both non-HDL cholesterol reduction and niacin's anti-inflammatory action. pace-cme.org

Conversely, other evidence challenges the notion of broad synergistic benefits. The large-scale AIM-HIGH trial found no incremental clinical benefit from adding niacin to statin therapy in patients with well-controlled LDL cholesterol. mdpi.com A more focused mechanistic study found that while adding niacin to high-dose atorvastatin (B1662188) therapy significantly improved the lipid profile, it did not lead to any further improvement in endothelial or microvascular function. nih.gov These conflicting findings suggest that any synergy is likely context-dependent, possibly influenced by the underlying patient pathophysiology, the specific biological pathway being measured, and the dosage of the statin used. Future research must aim to delineate the specific molecular conditions under which niacin and simvastatin may act synergistically on non-lipid targets like inflammation and endothelial health.

Application of Omics Technologies for Comprehensive Mechanistic Discovery

The application of large-scale "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of niacin and simvastatin by providing a holistic view of their biological effects.

Metabolomics: Metabolomic profiling has revealed that simvastatin's effects extend far beyond cholesterol metabolism. nih.gov Studies have identified significant changes in multiple metabolic pathways, affecting amino acids, peptides, nucleotides, carbohydrates, and xenobiotics. nih.govmdpi.com These analyses have uncovered novel metabolic signatures of simvastatin exposure and identified metabolites, such as certain amino acids and their derivatives, whose levels correlate with the drug's cholesterol-lowering efficacy. plos.org This approach offers the potential to discover biomarkers that could predict patient response to statin therapy. nih.govplos.org

Genomics and Transcriptomics: Genomic studies are helping to explain the variability in patient responses to niacin. Genome-wide association studies (GWAS) have identified genetic loci that appear to modulate the lipid response to niacin, including variants in genes like MVK and LIPC. ahajournals.org Other studies have used genome-wide linkage scans to identify chromosomal regions, such as 14q32.12, that are associated with the niacin skin flush response, a well-known side effect linked to prostaglandin pathways. nih.govoup.com This research could pave the way for personalized medicine, where genetic screening might identify patients most likely to benefit from or experience side effects of niacin therapy.

Table 2: Selected Findings from Omics Research on Niacin and Simvastatin
Omics FieldCompoundKey FindingPotential Implication
MetabolomicsSimvastatinTreatment significantly alters plasma levels of amino acids (lysine, ornithine, citrulline) and urea (B33335) cycle intermediates. nih.govplos.orgReveals broad metabolic impact beyond lipids; may identify pathways modulating drug response.
MetabolomicsSimvastatinBaseline levels of metabolites like xanthine (B1682287) and 2-hydroxyvaleric acid differ between "good" and "poor" responders. plos.orgDiscovery of predictive biomarkers for statin efficacy.
GenomicsNiacinGenetic variants in loci such as MVK, LIPC, and CYP26A1 are associated with differential lipid response to niacin. ahajournals.orgPharmacogenomic markers to personalize niacin therapy.
GenomicsNiacinA genetic locus at 14q32.12 is significantly linked to the niacin skin flush response. nih.govoup.comUnderstanding the genetic basis of adverse effects.

Q & A

Q. How can researchers design experiments using SimCor for validating psychometric scales?

this compound facilitates the simulation of correlation matrices to test psychometric models (e.g., circumplex vs. simple structures). Researchers should:

  • Define the hypothesized structure (e.g., 8 variables for circumplex vs. 16 for hierarchical models).
  • Use This compound to generate synthetic datasets with parameters like sample size (e.g., n=200–500) and variable relationships.
  • Apply factor analysis (FA) or cluster analysis to compare simulated vs. empirical data .
  • Validate using goodness-of-fit indices (e.g., RMSEA < 0.08) and loadings alignment. Example Table: Simulated vs. Empirical Factor Loadings
VariableSimulated Loading (FA1)Empirical Loading (FA1)
V10.720.68
V20.650.71

Reference: Experimental design protocols from multivariate analysis frameworks .

What criteria ensure a research question’s relevance when studying this compound’s applications?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time):

  • Feasibility: Ensure computational resources align with this compound’s requirements (e.g., sample size limits).
  • Novelty: Address gaps in simulation methodologies, such as modeling non-linear relationships.
  • Relevance: Align with broader goals like improving reproducibility in psychological research .

Advanced Research Questions

Q. How can researchers resolve contradictions in data generated via this compound simulations?

Contradictions (e.g., mismatched factor structures) require:

  • Sensitivity analysis : Test how varying parameters (e.g., sample size, correlation thresholds) affect outcomes.
  • Triangulation : Compare this compound outputs with alternative tools (e.g., sim.structural) or empirical datasets.
  • Error diagnostics : Check for overfitting or underpowered simulations using metrics like Cronbach’s alpha or scree plots . Example Workflow:
  • Generate datasets with This compound(nvar=16, nsub=500).
  • Compare FA loadings across 10 iterations.
  • Identify outliers using Mahalanobis distance.

Q. What are best practices for replicating studies that use this compound?

  • Documentation : Share code for parameter settings (e.g., circ.sim vs. item.sim).
  • Transparency : Report seed values for random number generation to ensure reproducibility.
  • Cross-validation : Use independent datasets to verify structural consistency. Reference: Replication guidelines from experimental methodology standards .

Q. How can this compound be integrated with machine learning models to predict behavioral outcomes?

  • Step 1 : Simulate correlation matrices with This compound to represent latent traits (e.g., personality dimensions).
  • Step 2 : Train ML models (e.g., random forests) on synthetic data to predict outcomes like clinical diagnoses.
  • Step 3 : Validate generalizability by testing models on empirical data .

Methodological Considerations

  • Data Collection : Avoid over-reliance on synthetic data; supplement with primary data (e.g., surveys) to enhance ecological validity .
  • Ethics : Ensure simulated datasets anonymize any proxy variables reflecting real populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.